molecular formula C10H7ClO2 B6270220 2-(1-benzofuran-2-yl)acetyl chloride CAS No. 86790-43-4

2-(1-benzofuran-2-yl)acetyl chloride

Cat. No.: B6270220
CAS No.: 86790-43-4
M. Wt: 194.6
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Description

2-(1-Benzofuran-2-yl)acetyl chloride is a reactive chemical intermediate designed for use in organic synthesis and medicinal chemistry research. The benzofuran scaffold is a privileged structure in drug discovery, known for yielding compounds with diverse biological activities. Recent scientific investigations have demonstrated that synthetic benzofuran derivatives exhibit significant potential as anticancer agents, with some compounds showing potent, dual inhibitory effects against key enzymatic targets like PI3K and VEGFR-2, which are crucial in cell proliferation and angiogenesis . This acetyl chloride derivative serves as a key precursor for the synthesis of novel compounds, including amides, hydrazides, and complex molecular hybrids. Researchers can utilize it to develop new benzofuran-based molecules for biochemical screening and as tool compounds in pharmacological studies, particularly in oncology research. The compound must be handled by trained personnel in a controlled laboratory setting. It is offered strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

86790-43-4

Molecular Formula

C10H7ClO2

Molecular Weight

194.6

Purity

80

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 1 Benzofuran 2 Yl Acetyl Chloride

Established Synthetic Routes to 2-(1-Benzofuran-2-yl)acetyl Chloride

The most direct and widely employed method for the preparation of this compound involves the conversion of 2-(1-benzofuran-2-yl)acetic acid. This precursor is commonly synthesized from salicylaldehyde (B1680747) through a multi-step process. One established route involves the reaction of salicylaldehyde with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired acetic acid derivative.

Synthesis from 2-(1-Benzofuran-2-yl)acetic Acid

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, with several reliable reagents available for this purpose.

Thionyl chloride (SOCl₂) is a common and effective reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous, which helps to drive the reaction to completion. masterorganicchemistry.comlibretexts.org

A general procedure involves treating 2-(1-benzofuran-2-yl)acetic acid with an excess of thionyl chloride, often in an inert solvent such as dichloromethane (B109758) (DCM) or toluene, or even neat. The reaction mixture is typically heated to reflux to ensure complete conversion. orgsyn.org After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to afford the crude this compound, which can be used directly or purified by distillation.

Table 1: Thionyl Chloride-Mediated Chlorination of 2-(1-Benzofuran-2-yl)acetic Acid

Parameter Condition
Chlorinating Agent Thionyl chloride (SOCl₂)
Starting Material 2-(1-Benzofuran-2-yl)acetic acid
Solvent Dichloromethane, Toluene, or neat
Temperature Reflux
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl)
Work-up Removal of excess reagent and solvent under vacuum

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the preparation of acyl chlorides and is often preferred for its milder reaction conditions and the formation of only gaseous byproducts. shirazu.ac.ir The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.

In a typical procedure, 2-(1-benzofuran-2-yl)acetic acid is dissolved in an anhydrous, inert solvent like dichloromethane. A catalytic amount of DMF is added, followed by the slow addition of oxalyl chloride at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature. The evolution of carbon dioxide, carbon monoxide, and hydrogen chloride gases indicates the progress of the reaction. Upon completion, the solvent and volatile byproducts are removed by evaporation, yielding the desired acyl chloride. rsc.org

Table 2: Oxalyl Chloride-Mediated Chlorination of 2-(1-Benzofuran-2-yl)acetic Acid

Parameter Condition
Chlorinating Agent Oxalyl chloride ((COCl)₂)
Catalyst N,N-Dimethylformamide (DMF)
Starting Material 2-(1-Benzofuran-2-yl)acetic acid
Solvent Dichloromethane or other inert solvent
Temperature 0 °C to room temperature
Byproducts Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl)
Work-up Evaporation of solvent and byproducts

Phosphorus chlorides, such as phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅), are also capable of converting carboxylic acids to acyl chlorides. wikipedia.orgbyjus.com Phosphorus pentachloride reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride, and hydrogen chloride. wikipedia.orgbyjus.com

The reaction with PCl₅ is typically carried out by mixing the solid reagent with the carboxylic acid, sometimes in an inert solvent. The reaction can be vigorous and may not require external heating. The separation of the product from the phosphoryl chloride byproduct can be achieved by fractional distillation. While effective, the use of phosphorus-based reagents can be less desirable due to the formation of solid byproducts and the often harsh reaction conditions. wikipedia.org

Table 3: Phosphorus Pentachloride-Mediated Chlorination of 2-(1-Benzofuran-2-yl)acetic Acid

Parameter Condition
Chlorinating Agent Phosphorus pentachloride (PCl₅)
Starting Material 2-(1-Benzofuran-2-yl)acetic acid
Solvent Inert solvent or neat
Temperature Room temperature or gentle heating
Byproducts Phosphoryl chloride (POCl₃), Hydrogen chloride (HCl)
Work-up Fractional distillation

Alternative Precursors and Convergent Syntheses

While the chlorination of 2-(1-benzofuran-2-yl)acetic acid is the most direct route, alternative strategies could involve the synthesis of the benzofuran (B130515) ring system with the acetyl chloride side chain already in place or in a form that can be readily converted. For instance, a convergent synthesis could involve the coupling of a suitably functionalized benzene (B151609) derivative with a fragment that already contains the two-carbon side chain destined to become the acetyl chloride. However, specific examples of such convergent syntheses leading directly to this compound are not extensively documented in the literature, which primarily focuses on the functionalization of a pre-formed benzofuran ring system. nih.govnih.govrsc.orgscienceopen.com

Novel and Sustainable Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. For the synthesis of acyl chlorides, this includes the exploration of flow chemistry and biocatalysis.

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net The synthesis of acyl chlorides in a flow reactor could involve pumping a solution of the carboxylic acid and the chlorinating agent through a heated reaction coil, allowing for precise control over reaction time and temperature. This can lead to higher yields and purity, as well as a safer handling of hazardous reagents like thionyl chloride or oxalyl chloride. While the application of flow chemistry to the specific synthesis of this compound has not been detailed, the principles are broadly applicable to this transformation.

Biocatalysis represents another avenue for green chemistry, utilizing enzymes to carry out chemical transformations with high selectivity and under mild conditions. While the direct enzymatic synthesis of acyl chlorides is not a common transformation, enzymatic methods could be employed in the synthesis of the precursor, 2-(1-benzofuran-2-yl)acetic acid, potentially offering a more sustainable route to the starting material. Research in the broader field of biocatalytic acylation continues to evolve, and future developments may lead to enzymatic pathways for the synthesis of acyl chlorides.

Green Chemistry Principles in Acyl Chloride Synthesis

Green chemistry principles are pivotal in guiding the development of new synthetic routes for acyl chlorides, including this compound. These principles encourage the use of less hazardous chemicals, the design of energy-efficient processes, and the minimization of waste. tandfonline.comresearchgate.net

One key aspect of green acyl chloride synthesis is the replacement of traditional, hazardous chlorinating agents. For instance, the use of thionyl chloride is often discouraged due to its toxicity and the production of corrosive HCl gas. researchgate.net Alternative reagents and catalytic systems are being explored to mitigate these issues. The development of metal-free, neutral reaction conditions represents a significant advancement in this area. tandfonline.comresearchgate.net Such processes are not only more environmentally friendly but can also be more easily scaled up for industrial applications. tandfonline.com

Another green chemistry principle is the pursuit of atom economy, which maximizes the incorporation of all materials used in the process into the final product. nih.gov Reactions that proceed with complete atom economy are highly desirable as they generate minimal to no waste.

The use of safer solvents or, ideally, solvent-free conditions is another cornerstone of green synthesis. researchgate.net Many organic solvents are volatile, flammable, and toxic, posing risks to both human health and the environment. Research into solvent-free reaction conditions or the use of benign solvents like water or deep eutectic solvents is an active area of investigation. nih.gov For example, a method for the synthesis of N-chloroacetanilides and amides using acid chlorides has been developed under metal-free, neutral conditions in a phosphate (B84403) buffer, highlighting the potential for aqueous-based green chemistry. tandfonline.comresearchgate.net

Catalytic Methodologies for Chlorination

Catalytic methods offer a promising avenue for the efficient and selective chlorination of carboxylic acids to their corresponding acyl chlorides. Catalysis can lower the activation energy of the reaction, allowing it to proceed under milder conditions and often with higher selectivity, thereby reducing energy consumption and the formation of unwanted byproducts.

One established catalytic method involves the use of a catalytic amount of N,N-dimethylformamide (DMF) with chlorinating agents like thionyl chloride or oxalyl chloride. researchgate.nettaylorandfrancis.compjoes.com The DMF reacts with the chlorinating agent to form a Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the acyl chloride. google.comgoogle.com While this method is widely used, the use of stoichiometric amounts of chlorinating agents still generates significant waste.

More advanced catalytic systems are being developed to address these limitations. For example, palladium-catalyzed reactions have been reported for the difunctionalization of unsaturated carbon-carbon bonds with acid chlorides, demonstrating the potential for transition metal catalysis in this field. nih.gov These reactions can proceed with high atom economy and under mild conditions. nih.gov

Furthermore, the development of solid-supported catalysts or catalysts that can be easily recovered and reused is a key area of research. This not only improves the cost-effectiveness of the process but also minimizes catalyst contamination in the final product.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemicals, including acyl chlorides. acs.org In a flow reactor, reagents are continuously pumped through a tube or a microreactor where the reaction takes place. This approach offers several advantages over traditional batch processing. researchgate.net

The small reactor volume and high surface-area-to-volume ratio in flow systems allow for precise control over reaction parameters such as temperature and mixing. youtube.com This is particularly beneficial for highly exothermic reactions, as the heat generated can be dissipated much more effectively, reducing the risk of thermal runaways. youtube.com

Flow chemistry also enables the safe handling of hazardous reagents and intermediates. For instance, highly toxic substances like phosgene (B1210022) can be generated and consumed in situ within a closed-loop flow system, minimizing operator exposure and the risks associated with storage and transportation. acs.org A study has demonstrated the flow synthesis of acyl chlorides using phosgene generated from the photochemical oxidation of chloroform, showcasing a safer approach to utilizing this important reagent. acs.org

Moreover, flow processes can often be intensified, leading to higher throughput and reduced reaction times. researchgate.net The integration of in-line purification and analysis techniques can further streamline the manufacturing process, making it more efficient and cost-effective.

Solvent-Free and Atom-Economical Syntheses

The development of solvent-free and atom-economical synthetic methods is a primary goal in green chemistry. Eliminating solvents reduces waste, lowers costs, and simplifies the purification process. researchgate.net Atom-economical reactions, which maximize the incorporation of reactant atoms into the final product, are inherently more efficient and sustainable. nih.gov

For the synthesis of acyl chlorides, several approaches are being explored to achieve these goals. One method involves the use of solid-supported reagents or catalysts, which can facilitate reactions in the absence of a solvent. Another approach is to conduct reactions in the neat state, where the reactants themselves act as the reaction medium.

An example of an atom-economical reaction is the palladium-catalyzed difunctionalization of unsaturated bonds with acid chlorides, where the entire acid chloride molecule is incorporated into the product. nih.gov Such transformations are highly desirable as they represent the most efficient use of chemical resources.

While specific solvent-free methods for the synthesis of this compound are not extensively documented in the provided search results, the general principles of solvent-free chemistry can be applied. For example, mechanochemical methods, where mechanical energy is used to drive chemical reactions, could be a potential avenue for the solvent-free synthesis of this compound.

Optimization of Reaction Conditions and Process Intensification

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves systematically studying the effects of various parameters such as temperature, reaction time, catalyst loading, and reagent stoichiometry.

For instance, in a batch process, determining the optimal temperature can be a trade-off between reaction rate and selectivity. Higher temperatures may lead to faster reactions but can also promote the formation of byproducts. Similarly, the amount of catalyst used needs to be carefully optimized to achieve a high conversion rate without unnecessary cost or contamination of the product.

Process intensification is a strategy aimed at developing smaller, safer, and more energy-efficient chemical processes. youtube.com As discussed in the context of flow chemistry, moving from batch to continuous manufacturing is a key aspect of process intensification. researchgate.net

The use of microreactors and other miniaturized systems can significantly enhance heat and mass transfer, leading to better control over the reaction and improved product quality. youtube.com These systems also offer inherent safety benefits due to the small volumes of hazardous materials being handled at any given time. youtube.com

The table below summarizes key parameters that are typically optimized in the synthesis of acyl chlorides.

ParameterEffect on ReactionOptimization Goal
Temperature Affects reaction rate and selectivity.Find the optimal temperature that maximizes yield and minimizes byproduct formation.
Reaction Time Determines the extent of conversion.Achieve complete conversion in the shortest possible time to maximize throughput.
Catalyst Loading Influences the reaction rate.Use the minimum amount of catalyst required for efficient conversion.
Reagent Stoichiometry Affects conversion and product purity.Use the optimal ratio of reactants to maximize the yield of the desired product and minimize waste.
Solvent Can influence reaction rate and selectivity.Select a solvent that provides good solubility for the reactants and facilitates the reaction, or ideally, conduct the reaction under solvent-free conditions.

By carefully optimizing these parameters and embracing process intensification strategies like flow chemistry, the synthesis of this compound can be made more efficient, sustainable, and cost-effective.

Reactivity and Reaction Mechanisms of 2 1 Benzofuran 2 Yl Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

2-(1-Benzofuran-2-yl)acetyl chloride, as a typical acyl chloride, readily undergoes nucleophilic acyl substitution reactions. The high reactivity of the acyl chloride functional group is attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic. The general mechanism for these reactions involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group and form the substituted product. libretexts.orguomustansiriyah.edu.iqyoutube.com

Amidation Reactions for Primary, Secondary, and Tertiary Amides

The reaction of this compound with amines provides a direct route to the corresponding amides. This transformation is a classic example of nucleophilic acyl substitution.

Primary and Secondary Amides: Primary and secondary amines react readily with this compound to form secondary and tertiary amides, respectively. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is liberated during the reaction. chemguide.co.ukhud.ac.uk The reaction proceeds in two stages. Initially, the amine attacks the acyl chloride to form the amide and hydrogen chloride. Subsequently, the basic amine reacts with the hydrogen chloride to form a salt. chemguide.co.uk

For instance, the reaction with a primary amine (R-NH₂) would yield an N-substituted-2-(1-benzofuran-2-yl)acetamide. Similarly, a secondary amine (R₂NH) would produce an N,N-disubstituted-2-(1-benzofuran-2-yl)acetamide. researchgate.netasianpubs.org These reactions are fundamental in the synthesis of various benzofuran-based compounds. researchgate.net

Tertiary Amides: The synthesis of tertiary amides from this compound and a secondary amine follows the same nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion yields the tertiary amide. Due to hindered rotation around the (O)C-N bond, tertiary amides can exist as a mixture of E/Z diastereoisomers. researchgate.net

A practical method for the synthesis of primary amides involves the use of ammonium (B1175870) chloride (NH₄Cl) as the amine source in a solvent like N-methyl-2-pyrrolidone (NMP), which also acts as an HCl trap, driving the reaction forward without the need for an additional base. ccspublishing.org.cn

Table 1: Examples of Amidation Reactions

Reactant 1 Reactant 2 Product
This compound Primary Amine (RNH₂) N-Alkyl-2-(1-benzofuran-2-yl)acetamide
This compound Secondary Amine (R₂NH) N,N-Dialkyl-2-(1-benzofuran-2-yl)acetamide

Esterification Reactions with Alcohols and Phenols

This compound reacts with alcohols and phenols to form the corresponding esters. This process, known as esterification, is another example of a nucleophilic acyl substitution reaction. medcraveonline.com

The reaction with an alcohol (R-OH) yields an alkyl 2-(1-benzofuran-2-yl)acetate. The reaction is typically performed in the presence of a base like pyridine to scavenge the HCl produced. libretexts.org

Phenols also react with acyl chlorides to form esters, although the reaction may be slower than with alcohols. libretexts.org For example, phenol (B47542) reacts with ethanoyl chloride at room temperature to form phenyl ethanoate and hydrogen chloride gas. libretexts.orgyoutube.com To increase the reaction rate, especially with less reactive acyl chlorides like benzoyl chloride, the phenol can first be converted to the more nucleophilic phenoxide ion by treatment with a base such as sodium hydroxide. libretexts.org

Table 2: Examples of Esterification Reactions

Reactant 1 Reactant 2 Product
This compound Alcohol (R-OH) Alkyl 2-(1-benzofuran-2-yl)acetate

Thioesterification Reactions

Thioesterification involves the reaction of an acyl chloride with a thiol (R-SH) to produce a thioester (R-S-CO-R'). This reaction is analogous to esterification. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon of this compound. The subsequent elimination of the chloride ion leads to the formation of the corresponding S-alkyl or S-aryl 2-(1-benzofuran-2-yl)ethanethioate. Thioesters are important intermediates in organic synthesis and are also found in various biological systems.

For example, the reaction of 1-(benzofuran-2-yl)ethan-1-one with N-ethyl piperazine (B1678402) and metallic sulfur in a glycerol/K₂CO₃ mixture at 80 °C yields 2-(benzofuran-2-yl)-1-(4-methylpiperazin-1-yl)ethanethione. nih.gov

Friedel-Crafts Acylation with Aromatic Systems

This compound can be used as an acylating agent in Friedel-Crafts acylation reactions. This electrophilic aromatic substitution reaction introduces the 2-(1-benzofuran-2-yl)acetyl group onto an aromatic ring. organic-chemistry.orgslideshare.net The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). rsc.orglibretexts.org

The mechanism involves the formation of a highly electrophilic acylium ion through the reaction of the acyl chloride with the Lewis acid catalyst. slideshare.netlibretexts.org This acylium ion then attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation (a sigma complex). Finally, deprotonation of the sigma complex by the AlCl₄⁻ ion regenerates the aromaticity of the ring and releases the Lewis acid catalyst, yielding the aryl 2-(1-benzofuran-2-yl) ketone. libretexts.org The resulting ketone is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

Table 3: Example of Friedel-Crafts Acylation

Reactant 1 Reactant 2 Catalyst Product

Grignard and Organolithium Reagent Additions

The reaction of this compound with organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) leads to the formation of ketones or alcohols. libretexts.org

With Grignard reagents, the reaction typically proceeds in two stages to yield a tertiary alcohol. libretexts.orgstackexchange.comvaia.com The first equivalent of the Grignard reagent adds to the acyl chloride to form a ketone. This ketone is highly reactive towards the Grignard reagent and immediately reacts with a second equivalent to form a tertiary alcohol after acidic workup. libretexts.orgstackexchange.comchemistrysteps.com It is generally not possible to stop the reaction at the ketone stage due to the high reactivity of the Grignard reagent. libretexts.orgstackexchange.com

Organolithium reagents are also powerful nucleophiles and strong bases. libretexts.orglibretexts.org They react with acyl chlorides in a similar manner to Grignard reagents, typically leading to the formation of tertiary alcohols after the addition of two equivalents. masterorganicchemistry.com However, under specific conditions, the reaction can sometimes be controlled to yield a ketone. For instance, organolithium reagents can add to carboxylates to form a stable tetrahedral intermediate that breaks down to a ketone upon acidic workup. masterorganicchemistry.com

Table 4: Reactions with Organometallic Reagents

Reactant 1 Reagent Product (after workup)
This compound Grignard Reagent (2 equiv.) Tertiary Alcohol

Rearrangement Reactions Involving the Acyl Moiety

While specific examples of rearrangement reactions involving the acyl moiety of this compound are not extensively documented in the readily available literature, certain general types of rearrangements applicable to acyl chlorides could potentially occur under specific conditions.

For instance, the Arndt-Eistert synthesis, which is a method for converting a carboxylic acid to its next higher homolog, involves a Wolff rearrangement of a diazoketone derived from an acyl chloride. This process ultimately leads to a rearranged ester, acid, or amide.

Another potential, though less common, rearrangement could be a form of the Beckmann rearrangement if the acyl chloride were converted to a suitable oxime derivative. mdpi.com However, this is a multi-step process and not a direct rearrangement of the acyl chloride itself.

It is important to note that the stability of the benzofuran (B130515) ring system might influence the propensity for and the pathways of such rearrangement reactions. Further research would be needed to explore these possibilities specifically for this compound.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The reactivity of this compound is governed by the two principal reactive sites within its structure: the highly electrophilic acyl chloride group and the electron-rich benzofuran ring system. libretexts.orgyoutube.com The interplay between these two functionalities gives rise to considerations of chemo-, regio-, and stereoselectivity in its reactions.

Chemoselectivity : In reactions involving nucleophiles, the acyl chloride moiety is overwhelmingly the more reactive site. libretexts.orglibretexts.org Acyl chlorides are one of the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic. libretexts.orgyoutube.com This inherent reactivity means that in the presence of a nucleophile, a reaction will preferentially occur at the acyl chloride group rather than with the benzofuran ring. For instance, in a reaction with a molecule containing both an alcohol and a less reactive functional group, this compound would selectively acylate the alcohol. The general order of reactivity for nucleophiles with acyl chlorides is amines > alcohols > water. nih.gov

Regioselectivity : When this compound is subjected to nucleophilic attack, the reaction occurs exclusively at the carbonyl carbon of the acetyl chloride group. This is a direct consequence of the polarization of the carbon-oxygen and carbon-chlorine bonds, which creates a significant partial positive charge on the carbonyl carbon, making it the prime target for nucleophiles. libretexts.org

In the context of electrophilic reactions, such as a Friedel-Crafts acylation where this compound acts as the acylating agent, the regioselectivity is determined by the substrate being acylated. sigmaaldrich.comvaia.comyoutube.com However, if the benzofuran ring of this compound itself were to undergo electrophilic substitution, the substitution would be directed to specific positions on the ring. The benzofuran ring is generally susceptible to electrophilic attack, with the C2 and C3 positions being the most likely sites. chemicalbook.comyoutube.comslideshare.net Since the C2 position is already substituted, any further electrophilic substitution on the benzofuran moiety would likely occur at the C3 position. chemicalbook.com

Stereoselectivity : The stereochemical outcome of reactions involving this compound is highly dependent on the nature of the reactants and catalysts. If the substrate or the nucleophile is chiral, or if a chiral catalyst is employed, the reaction can proceed with stereoselectivity. For example, the acylation of a chiral alcohol with this compound would result in the formation of a diastereomeric mixture of esters. The ratio of these diastereomers would depend on the steric hindrance around the chiral center of the alcohol. In such reactions, the stereocenter of the alcohol is typically retained.

Recent advancements have demonstrated that chiral acylating agents can exhibit significant stereoselectivity in their reactions with biomolecules like RNA. nih.gov By analogy, if a chiral center were introduced into the backbone of this compound, or if it were to react with a chiral nucleophile, stereoselective transformations would be anticipated. The use of chiral catalysts in acylation reactions is also a well-established strategy for achieving enantioselectivity. nih.gov

Mechanistic Investigations of Key Transformations

The elucidation of reaction mechanisms for transformations involving this compound relies on a combination of advanced analytical techniques. These methods provide insights into the transient species, reaction kinetics, and the specific pathways through which reactants are converted to products.

Spectroscopic Monitoring of Reaction Pathways

In-situ spectroscopic techniques are invaluable for observing the real-time progress of a chemical reaction. For reactions involving this compound, infrared (IR) spectroscopy is particularly useful. ReactIR, a technology that employs an attenuated total reflectance (ATR) probe immersed in the reaction mixture, allows for the continuous monitoring of the concentrations of reactants, intermediates, and products. acs.org

For example, in the esterification of an alcohol with this compound, one could monitor the disappearance of the characteristic C=O stretching frequency of the acyl chloride and the appearance of the new C=O stretching frequency of the resulting ester. This would provide real-time data on the reaction's progress and could help in identifying any transient intermediates. youtube.com

The table below illustrates the typical IR stretching frequencies that would be monitored in the reaction of this compound with an alcohol.

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **Observation During Reaction
Acyl Chloride (R-COCl)C=O Stretch1770 - 1815Disappearance
Alcohol (R'-OH)O-H Stretch3200 - 3600 (broad)Disappearance
Ester (R-COOR')C=O Stretch1735 - 1750Appearance

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies, capable of identifying the structure of intermediates and products in solution. acs.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how the rate of a reaction is affected by the concentration of reactants, catalysts, and temperature. niu.eduacs.orgacs.org For a typical reaction of this compound with a nucleophile (NuH), the reaction often follows a nucleophilic addition-elimination mechanism. chemguide.co.uk

The rate law for such a reaction can be determined by systematically varying the concentrations of the reactants and measuring the initial reaction rates. For many acyl chloride reactions, the rate expression is found to be:

Rate = k[RCOCl][NuH]

Where 'k' is the rate constant. The order of the reaction with respect to each reactant provides insight into the composition of the transition state. niu.edu In some cases, especially with weaker nucleophiles or in the presence of catalysts, the mechanism can be more complex, potentially involving multiple steps and intermediates, leading to more intricate rate laws. niu.edu

Isotopic Labeling Experiments

Isotopic labeling is a sophisticated technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.comias.ac.innumberanalytics.com In the context of reactions with this compound, isotopes of carbon (¹³C), oxygen (¹⁸O), or hydrogen (²H, deuterium) could be strategically incorporated.

For example, to confirm the nucleophilic addition-elimination mechanism in the hydrolysis of this compound, the reaction could be carried out using ¹⁸O-labeled water (H₂¹⁸O). If the mechanism proceeds as expected, the ¹⁸O label would be incorporated into the carboxylic acid product, 2-(1-benzofuran-2-yl)acetic acid. The location of the isotope in the product can be determined by mass spectrometry or ¹³C NMR spectroscopy (if a ¹³C label is also used).

The table below outlines a potential isotopic labeling experiment to probe the mechanism of hydrolysis.

Reactant Isotopic Label Expected Product Analytical Technique Mechanistic Insight
This compoundNone2-(1-Benzofuran-2-yl)acetic acid-¹⁸OMass SpectrometryConfirms that the oxygen from water acts as the nucleophile and is incorporated into the final product, supporting the addition-elimination mechanism.
WaterH₂¹⁸O

Such experiments can also be used to investigate kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution. nih.gov A significant KIE can indicate that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction.

Applications of 2 1 Benzofuran 2 Yl Acetyl Chloride in Advanced Organic Synthesis

Construction of Complex Benzofuran (B130515) Derivatives

The inherent reactivity of 2-(1-benzofuran-2-yl)acetyl chloride facilitates its use in the synthesis of a variety of more complex derivatives. These include ketones, diketones, nitrogen-containing heterocycles, and even macrocyclic structures, all of which can be important scaffolds in medicinal chemistry and materials science.

The preparation of ketones and diketones is a fundamental transformation in organic chemistry, and this compound serves as an excellent precursor for this purpose.

One of the most prominent methods for the synthesis of ketones from acyl chlorides is the Friedel-Crafts acylation . organic-chemistry.orgorganic-chemistry.orgscilit.combyu.edu This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with the acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgbyu.edu The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. byu.edu This methodology allows for the direct attachment of the 2-(1-benzofuran-2-yl)acetyl group to various aromatic systems, leading to the formation of aryl ketones.

Another powerful approach for ketone synthesis involves the reaction of acyl chlorides with organometallic reagents . While strong organometallic reagents like Grignard reagents (RMgX) typically react with acyl chlorides to produce tertiary alcohols via a double addition, less reactive organometallic compounds can be employed for the selective synthesis of ketones. youtube.comresearchgate.net For instance, organocadmium reagents (R₂Cd) and Gilman reagents (lithium dialkylcuprates, R₂CuLi) are known to react with acyl chlorides to afford ketones in good yields. youtube.com The reaction of diethylcadmium (B3343991) with acetyl chloride to produce butan-2-one is a classic example of this type of transformation. scribd.com

An example of a ketone synthesized from a related precursor is 1-(1-benzofuran-2-yl)-2-mesitylethanone. wikipedia.org The synthesis of this compound highlights the utility of the 2-acetylbenzofuran (B162037) core in constructing sterically hindered ketones.

The synthesis of 1,4-diketones is of particular importance as these compounds are precursors to various five-membered heterocycles, such as furans, pyrroles, and thiophenes, through the Paal-Knorr synthesis. core.ac.uk While direct synthesis of a 1,4-diketone from this compound would require a multi-step approach, the acetyl chloride can be used to introduce one of the keto groups. General methods for the synthesis of 1,2-diketones include the oxidation of α-hydroxy ketones or the palladium-catalyzed coupling of aryl halides with organoaluminum compounds using tert-butyl isocyanide as a carbon monoxide source. nih.govrsc.org

Table 1: Selected Methods for Ketone Synthesis from Acyl Chlorides
MethodReagentsProduct TypeReference
Friedel-Crafts AcylationArene, Lewis Acid (e.g., AlCl₃)Aryl Ketone organic-chemistry.orgorganic-chemistry.org
Reaction with Organocadmium ReagentsR₂CdKetone scribd.com
Reaction with Gilman ReagentsR₂CuLiKetone youtube.com

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. rsc.org this compound is a valuable starting material for the synthesis of such compounds, often through the intermediacy of ketones or diketones.

Pyrroles , a class of five-membered aromatic heterocycles, can be synthesized via the Paal-Knorr synthesis . organic-chemistry.orgbyu.eduyoutube.comcore.ac.ukwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org By first converting this compound into a 1,4-diketone, this powerful cyclization reaction can be employed to construct pyrroles bearing a benzofuran substituent.

Pyridines , six-membered nitrogen-containing aromatic rings, can be prepared through various methods, including the Hantzsch pyridine (B92270) synthesis . organic-chemistry.orgwikipedia.orgambeed.comresearchgate.netwikipedia.org This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. ambeed.com The requisite β-ketoester can be prepared from this compound, thus providing an entry point to substituted pyridines.

Furthermore, the Gould-Jacobs reaction offers a pathway to quinolines , which are fused pyridine-benzene ring systems. nih.gov This reaction begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or an acylmalonic ester, followed by a thermal cyclization. nih.gov The acylmalonic ester can be derived from this compound, making this a viable route for the synthesis of benzofuran-substituted quinolones.

More complex nitrogen-containing heterocyclic systems have also been synthesized from precursors derived from 2-acetylbenzofuran. For example, benzofuran derivatives fused to imidazole and quinazolinone rings have been prepared, showcasing the versatility of this building block in creating medicinally relevant scaffolds. nih.gov In another example, Schiff bases derived from 2-acetylbenzofuran have been used to synthesize azetidinones (β-lactams). wikipedia.org

Table 2: Synthesis of Nitrogen-Containing Heterocycles from Diketone/Ketoester Precursors
HeterocycleNamed ReactionKey PrecursorReference
PyrrolePaal-Knorr Synthesis1,4-Diketone organic-chemistry.orgcore.ac.uk
PyridineHantzsch Synthesisβ-Ketoester organic-chemistry.orgambeed.com
QuinolineGould-Jacobs ReactionAcylmalonic Ester nih.gov

Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), are an important class of compounds with diverse applications, including as therapeutics. nih.govnih.govnih.govrsc.org The synthesis of macrocycles often presents a significant challenge due to entropic factors that disfavor ring closure. However, the reactivity of acyl chlorides can be harnessed in the construction of linear precursors that are primed for macrocyclization.

A plausible strategy for the synthesis of macrocycles incorporating the 2-(1-benzofuran-2-yl)acetyl moiety involves a multi-component reaction. For instance, a reaction between this compound, an amino alcohol, and a compound containing another reactive functional group (e.g., a terminal alkyne or alkene) could generate a linear precursor. This precursor, now containing two reactive ends, can then undergo an intramolecular cyclization reaction, such as a ring-closing metathesis (RCM) or an azide-alkyne cycloaddition ("click chemistry"), to form the macrocyclic ring. nih.gov

One report describes a multi-component reaction involving acetyl chloride, bromopropionitrile, benzaldehyde, and a propargylated acetophenone (B1666503) to construct a linear scaffold that is subsequently cyclized. nih.gov This approach demonstrates the feasibility of using an acetyl chloride as a key component in the build-up to a macrocyclic structure. By substituting acetyl chloride with this compound in a similar reaction sequence, it is conceivable that benzofuran-containing macrocycles could be synthesized.

Role as a Key Building Block in Multi-Step Total Syntheses

The utility of this compound extends beyond the synthesis of individual derivatives to its application as a strategic building block in the total synthesis of complex natural products.

Retrosynthetic analysis is a powerful tool for planning the synthesis of a complex target molecule by breaking it down into simpler, commercially available starting materials. In the context of natural products containing a benzofuran core, the 2-(1-benzofuran-2-yl)acetyl group represents a key substructure. rsc.orgkoreascience.kr

Many biologically active natural products feature a 2-arylbenzofuran scaffold. rsc.orgkoreascience.kr In a retrosynthetic sense, disconnecting the aryl group at the 2-position often leads to a 2-substituted benzofuran intermediate. If the target molecule contains a ketone or a related functional group at the benzylic position, a further disconnection can lead back to this compound as a logical and readily accessible starting material.

For example, in the total synthesis of a natural product like Egonol, which features a 2-aryl-5-(3-hydroxypropyl)benzofuran structure, a key step is the construction of the 2-arylbenzofuran core. While different synthetic strategies exist, a retrosynthetic approach could envision the formation of the C-C bond between the benzofuran and the aryl group at a late stage. The benzofuran portion itself could be constructed from simpler precursors, but having a pre-formed and reactive building block like this compound can streamline the synthesis by allowing for the direct introduction of the C2-side chain.

The initial products derived from this compound can be further elaborated into a multitude of diverse and complex chemical scaffolds. The ketones and diketones synthesized as described in section 4.1.1 serve as versatile intermediates for a wide range of subsequent transformations.

For instance, these ketones can undergo olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds. They can also be subjected to reduction to form secondary alcohols, which can then be used in esterification or etherification reactions. The carbonyl group can also direct C-H activation reactions at adjacent positions, allowing for further functionalization.

A compelling example of the elaboration of the 2-acetylbenzofuran scaffold is in the development of novel anticancer agents. A series of benzofuran derivatives were synthesized as dual inhibitors of phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The synthesis of these complex molecules started from 2-acetylbenzofuran, which was elaborated through a series of reactions, including the formation of enaminones and subsequent cyclizations, to generate the final hybrid molecules. nih.gov This work underscores the strategic importance of the 2-acetylbenzofuran unit as a foundational element for the construction of highly functionalized and biologically active compounds.

The formation of various nitrogen-containing heterocycles, as discussed in section 4.1.2, is another prime example of scaffold diversification. The ability to access pyrroles, pyridines, quinolines, and other heterocyclic systems from a common precursor highlights the power of this compound as a divergent building block in combinatorial chemistry and drug discovery programs.

Precursor for Advanced Materials and Functional Molecules

This compound is a highly reactive derivative of benzofuran, a heterocyclic compound that has garnered significant attention in materials science. The benzofuran moiety, with its rigid and planar structure, imparts desirable thermal, electronic, and optical properties to molecules. The presence of the acetyl chloride group provides a reactive site through which the benzofuran core can be incorporated into a wide array of advanced materials and functional molecules, including polymers, liquid crystals, and photoactive compounds.

The versatility of this compound as a precursor stems from its ability to readily undergo reactions with nucleophiles such as alcohols, amines, and thiols. This reactivity allows for the systematic construction of complex molecular architectures where the benzofuran unit can be strategically placed to influence the final properties of the material. For instance, benzofuran derivatives are utilized in the synthesis of various polymers like polyamides, polyarylates, and polyesters, as well as in the creation of dyes for applications such as dye-sensitized solar cells. nih.gov

One of the prominent areas where benzofuran derivatives have shown significant promise is in the development of liquid crystals. researchgate.net The rigid, aromatic core of benzofuran is an ideal mesogenic unit, which is the fundamental component of a liquid crystal molecule responsible for the formation of mesophases. By attaching flexible aliphatic chains to a benzofuran core, researchers have been able to synthesize new liquid crystalline materials with unique phase behaviors. For example, homologues of 3H-2-oxobenzofuran-6-yl 4-(n-alkoxy)benzoates have been shown to exhibit both nematic and smectic A phases depending on the length of the alkyl chain. oup.com In these smectic A phases, the layer spacing is approximately 1.3 times the calculated molecular length, indicating a specific type of molecular packing influenced by the benzofuran structure. oup.com

The electronic properties of the benzofuran ring can be fine-tuned through the introduction of various substituents. The strategic placement of electron-donating or electron-withdrawing groups can alter the dielectric anisotropy and birefringence of the resulting liquid crystal materials, which is crucial for their application in display technologies and optical devices. researchgate.netmdpi.com Research on multi-fluorinated benzofuran liquid crystals has demonstrated that such modifications can lead to materials with large dielectric anisotropy and high birefringence. mdpi.comtaylorandfrancis.com For instance, biphenyl (B1667301) liquid crystals containing a fluorinated benzofuran ring have been reported to possess a dielectric anisotropy of approximately 30 and a high birefringence of about 0.3. mdpi.com

Table 1: Properties of Benzofuran-Based Liquid Crystals

Compound Type Key Features Observed Mesophases Potential Applications
3H-2-oxobenzofuran-6-yl 4-(n-alkoxy)benzoates Varies with alkyl chain length Nematic (N), Smectic A (SmA) oup.com Displays, Optical Switches
Fluorinated benzofuran LCs High birefringence, large dielectric anisotropy Nematic (N), Smectic A (SmA) researchgate.netmdpi.com High-performance displays, Photonics mdpi.com
Biphenyl-substituted benzofurans High birefringence (up to 0.34) Smectic B (SmB), Nematic (N) taylorandfrancis.com Optical films, Data storage

Beyond liquid crystals, the benzofuran scaffold is a key component in the design of other functional molecules, such as those with photochromic properties. Photochromic compounds can change their color upon exposure to light and revert to their original state in the dark, making them suitable for applications like optical data storage and smart windows. The fusion of a benzofuran ring with a benzopyran, another heterocyclic system, has led to the development of novel photochromic materials. tandfonline.com These materials exhibit a bathochromic shift (a shift to longer wavelengths) in their UV absorption and display broad absorption bands in the visible spectrum, with the position of the benzofuran fusion significantly influencing the color and fade rate. tandfonline.com

Furthermore, the reactivity of the acetyl chloride group in this compound makes it an excellent monomer precursor for polymerization reactions. For example, it can be reacted with diamines to form polyamides or with diols to form polyesters. These polymers would incorporate the rigid benzofuran unit into their backbone, potentially leading to materials with enhanced thermal stability and specific optical properties. An analogous reaction involves the synthesis of N-(2-acetyl-benzofuran-3-yl)acrylamide (NABA), a monomer prepared from 1-(3-aminobenzofuran-2-yl)ethan-1-one and acryloyl chloride, which can then be polymerized. researchgate.net This highlights the general strategy of using a reactive chloride to attach a polymerizable group to a benzofuran core.

Theoretical and Computational Studies of 2 1 Benzofuran 2 Yl Acetyl Chloride

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms in a molecule and the energies associated with different conformations. For 2-(1-benzofuran-2-yl)acetyl chloride, these studies provide a foundational understanding of its structural and electronic behavior.

While specific computational studies on the ground state geometry of this compound are not extensively documented in the literature, valuable inferences can be drawn from crystallographic and computational data of closely related structures, such as 1-(1-benzofuran-2-yl)-2-chloroethanone.

X-ray diffraction studies on 1-(1-benzofuran-2-yl)-2-chloroethanone have revealed that the benzofuran (B130515) ring system and the adjacent carbonyl group are nearly coplanar. This planarity suggests a significant degree of electronic conjugation between the aromatic ring and the carbonyl moiety. It is highly probable that this compound adopts a similar planar conformation to maximize this electronic delocalization. The acetyl chloride group, -C(O)Cl, connected to the benzofuran ring via a methylene (B1212753) bridge (-CH2-), introduces additional rotational freedom.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to determine the preferred conformations by calculating the potential energy surface. For this compound, the key dihedral angles to consider would be those around the C(2)-CH2 and CH2-C(O) bonds. The ground state geometry is expected to be a result of the interplay between steric hindrance and the drive for electronic stabilization through conjugation.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical DFT Calculations)

Parameter Predicted Value Notes
Benzofuran Ring Planarity High Inferred from analogous structures.
C(2)-C(methylene) Bond Length ~1.50 Å Typical sp2-sp3 carbon-carbon bond length.
C(methylene)-C(carbonyl) Bond Length ~1.52 Å Typical sp3-sp2 carbon-carbon bond length.
C=O Bond Length ~1.19 Å Characteristic of an acyl chloride.
C-Cl Bond Length ~1.79 Å Characteristic of an acyl chloride.

This table presents hypothetical values based on typical bond lengths and conformations from computational studies of similar molecules. Actual values would require specific DFT calculations.

The electronic structure of a molecule governs its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals, is crucial.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system. This orbital represents the region of the molecule most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the highly electrophilic carbonyl carbon of the acetyl chloride group. This is due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms, which create a significant partial positive charge on the carbonyl carbon.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Characteristics

Molecular Orbital Predicted Localization Implication for Reactivity
HOMO Benzofuran ring Site for electrophilic attack.
LUMO Carbonyl carbon of the acetyl chloride Site for nucleophilic attack.

This table is a qualitative prediction based on the electronic properties of the constituent functional groups.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would further highlight the electrophilic and nucleophilic regions of the molecule. The MEP for this compound would show a region of high positive potential (blue) around the carbonyl carbon, confirming its susceptibility to nucleophilic attack, and regions of negative potential (red) around the carbonyl oxygen and the benzofuran ring's oxygen atom.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction, including identifying the most likely reaction pathways and the energies associated with them.

Reactions involving this compound, such as nucleophilic acyl substitution, proceed through a high-energy transition state. Computational methods can be used to locate and characterize the geometry and energy of these transition states. For the reaction of this compound with a nucleophile (e.g., water, an alcohol, or an amine), the transition state would involve the formation of a tetrahedral intermediate where the nucleophile has bonded to the carbonyl carbon.

The energy barrier to reach this transition state (the activation energy) determines the reaction rate. DFT calculations can provide accurate estimates of these activation energies, allowing for the comparison of different reaction pathways.

By mapping the energy of the system as a function of the reaction coordinate (a parameter that represents the progress of the reaction), a detailed energy profile of the reaction can be constructed. This profile shows the relative energies of the reactants, transition state(s), intermediates, and products.

For a nucleophilic acyl substitution on this compound, the reaction coordinate would typically follow the approach of the nucleophile to the carbonyl carbon and the subsequent departure of the chloride leaving group. The resulting energy profile would illustrate whether the reaction proceeds in a single step or through a multi-step mechanism involving a stable or metastable intermediate.

Many reactions involving acyl chlorides are catalyzed by acids or bases. Computational studies can elucidate the role of a catalyst in modifying the reaction pathway. For instance, a Lewis acid catalyst could coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for nucleophilic attack.

Computational models can simulate the interaction of this compound with various catalysts and calculate the catalyzed reaction's energy profile. This allows for the rational design and selection of optimal catalysts for specific transformations. While specific computational catalysis studies on this exact molecule are scarce, the principles derived from studies on other acylation reactions are directly applicable. acs.orgyoutube.com

In Silico Screening for Novel Reactivity

In silico screening has emerged as a powerful tool in modern chemistry for predicting the reactivity of novel compounds and for designing new synthetic pathways. For a reactive species such as this compound, computational methods can provide significant insights into its potential chemical transformations, reaction mechanisms, and the properties of its potential products. These theoretical studies are crucial for understanding the compound's chemical behavior and for identifying promising applications in synthetic chemistry.

The reactivity of this compound is primarily dictated by two key structural features: the benzofuran ring and the acetyl chloride moiety. The benzofuran system is known for its electron-rich nature, making it susceptible to electrophilic attack, particularly at the C3 position. researchgate.net Conversely, the acetyl chloride group is a strong electrophile, prone to nucleophilic acyl substitution reactions. youtube.com Computational models can be employed to quantify the reactivity of these sites and to predict the outcomes of various reactions.

One of the fundamental approaches in in silico screening involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure of the molecule. These calculations can reveal important parameters that govern reactivity, including frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. For instance, the calculated electrostatic potential map of this compound would be expected to show a high positive potential around the carbonyl carbon of the acetyl chloride group, indicating its susceptibility to nucleophilic attack.

In silico screening for novel reactivity can be systematically performed by simulating the reaction of this compound with a virtual library of reactants. These reactants can include a wide range of nucleophiles to explore the reactivity of the acetyl chloride group, as well as various electrophiles to probe the reactivity of the benzofuran ring. The feasibility of these potential reactions can be assessed by calculating their activation energies and reaction enthalpies. Reactions with lower activation barriers are considered more likely to occur under experimental conditions.

A hypothetical in silico screening of this compound against a panel of nucleophiles could yield data such as that presented in the table below. This data would be instrumental in predicting the most favorable reaction partners and conditions for synthesizing new benzofuran derivatives.

Table 1: Hypothetical In Silico Screening Data for Nucleophilic Acyl Substitution of this compound

NucleophilePredicted ProductCalculated Activation Energy (kcal/mol)Calculated Reaction Enthalpy (kcal/mol)
MethanolMethyl 2-(1-benzofuran-2-yl)acetate12.5-15.2
Ammonia (B1221849)2-(1-Benzofuran-2-yl)acetamide10.8-20.1
Aniline (B41778)N-phenyl-2-(1-benzofuran-2-yl)acetamide11.5-18.7
Sodium azide2-(1-Benzofuran-2-yl)acetyl azide9.7-22.5
Phenol (B47542)Phenyl 2-(1-benzofuran-2-yl)acetate13.1-14.8

Furthermore, computational studies can explore more complex reaction pathways, such as intramolecular cyclizations or rearrangements, which might not be immediately obvious from classical chemical intuition. For example, the interaction between the acetyl chloride group and the benzofuran ring under specific conditions could lead to novel heterocyclic systems. Molecular dynamics simulations can also be employed to study the conformational flexibility of the molecule and how this might influence its reactivity in different solvent environments.

The insights gained from such in silico screening are invaluable for guiding experimental work. By prioritizing reactions that are computationally predicted to be favorable, researchers can save significant time and resources. This predictive power is a cornerstone of modern drug discovery and materials science, where the efficient synthesis of novel molecular architectures is paramount. nih.gov The application of these computational techniques to this compound opens up a systematic way to explore its synthetic potential far beyond well-known reactions.

Advanced Analytical Methodologies for Research on 2 1 Benzofuran 2 Yl Acetyl Chloride

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods are indispensable for probing the molecular architecture of 2-(1-benzofuran-2-yl)acetyl chloride derivatives and reaction intermediates.

Advanced NMR Spectroscopy (e.g., 2D NMR for Complex Adducts, Dynamics)

While one-dimensional (1D) NMR (¹H and ¹³C) is fundamental for basic structural confirmation, two-dimensional (2D) NMR spectroscopy provides deeper insights into the constitution and spatial arrangement of complex molecules derived from this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are pivotal.

In the study of adducts formed from reactions of benzofuran-containing molecules, 2D NMR is essential for unambiguous structural assignment. For instance, in complex oligomerization reactions of related α,β-unsaturated ketones, a combination of COSY, NOESY, HMQC (an older variant of HSQC), and HMBC experiments was used to elucidate the final structure of dimeric and trimeric adducts. These techniques allow researchers to:

Establish Connectivity: HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together molecular fragments, especially around quaternary carbons and the benzofuran (B130515) ring system.

Assign Diastereomers: NOESY experiments identify protons that are close in space, providing crucial information for determining the relative stereochemistry of newly formed chiral centers in reaction products.

Resolve Signal Overlap: In complex spectra where signals in the 1D proton NMR overlap, 2D techniques can disperse these signals into a second dimension, allowing for clear assignment.

High-Resolution Mass Spectrometry for Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for reaction products and transient intermediates. This is particularly valuable when analyzing crude reaction mixtures where isolation of every component is impractical.

Gas Chromatography combined with tandem mass spectrometry (GC/MSⁿ) is a powerful tool for differentiating isomers that exhibit nearly identical mass spectra under standard electron ionization. In studies of Friedel-Crafts acylation on benzofurans, Collision-Induced Dissociation (CID) experiments performed on the molecular ion allowed for the distinction between 3-acyl isomers and their 4- and 6-regioisomers based on characteristic fragmentation patterns. Further fragmentation of specific ions, such as the [M-Ar]⁺ ion, could even distinguish between the 4- and 6-benzoyl regioisomers. This level of detail is crucial for understanding the regioselectivity of reactions involving the benzofuran scaffold.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Specific Reactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly effective for tracking the transformation of functional groups during a chemical reaction. The acetyl chloride moiety of this compound has a strong and distinct carbonyl (C=O) stretching frequency.

When the acetyl chloride reacts to form an ester, amide, or other derivative, the position of this carbonyl band shifts to a different frequency. For example, in the characterization of a hydrazone derivative of 2-acetylbenzofuran (B162037), a strong absorption band at 1689 cm⁻¹ in the IR spectrum was indicative of the amide C=O group. By monitoring the disappearance of the acetyl chloride C=O peak and the appearance of a new carbonyl peak at the expected frequency, researchers can confirm the conversion and monitor reaction kinetics. This is particularly useful for in-situ reaction monitoring.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC-UV/MS, GC-MS for Product Mixture Analysis)

Chromatographic methods are the cornerstone of purity

Future Perspectives in Research on 2 1 Benzofuran 2 Yl Acetyl Chloride

Emerging Synthetic Strategies

The conventional synthesis of 2-(1-benzofuran-2-yl)acetyl chloride typically involves the conversion of the corresponding carboxylic acid, which itself is often prepared through multi-step sequences. Future strategies will likely prioritize atom economy, reduced environmental impact, and improved efficiency.

One promising area is the development of advanced catalytic methods for the synthesis of the benzofuran-2-acetic acid precursor. While classical methods like Perkin or Pfitzinger reactions have been used, modern approaches utilizing transition-metal catalysis are gaining traction. divyarasayan.orgresearchgate.netnih.gov For instance, palladium-catalyzed intramolecular cyclization reactions of appropriately substituted phenols and alkynes offer a direct route to the benzofuran (B130515) system. nih.govacs.org Future work could focus on designing catalyst systems with higher turnover numbers and milder reaction conditions.

Another emerging strategy involves C-H activation. Direct C-H functionalization at the C3 position of a simpler benzofuran precursor, followed by elaboration of the acetic acid side chain, could significantly shorten synthetic routes. mdpi.com For example, a palladium-catalyzed C-H arylation has been demonstrated for the synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives, a strategy that could be adapted for acetic acid precursors. mdpi.com

Furthermore, the application of novel energy sources, such as microwave irradiation, has already shown potential in accelerating the synthesis of benzofuran-2-carboxylic acids from halocoumarins via the Perkin rearrangement, drastically reducing reaction times from hours to minutes. nih.gov Broader application of microwave-assisted organic synthesis (MAOS) and other enabling technologies like sonochemistry is anticipated.

StrategyPrecursor ExampleCatalyst/Reagent ExamplePotential Advantage
Advanced Catalysis o-AlkynylphenolsIndium(III) halidesHigh yield, direct access to the benzofuran core. organic-chemistry.org
C-H Activation N-(quinolin-8-yl)benzofuran-2-carboxamidePd(OAc)₂High modularity, direct installation of substituents. mdpi.com
Microwave-Assisted Synthesis 3-BromocoumarinsNaOH, EthanolSignificant reduction in reaction time, high yields. nih.gov
Rearrangement Reactions Coumarin DerivativesBase-catalyzedAccess from readily available starting materials. mdpi.com

This table provides an interactive overview of emerging synthetic strategies.

Unexplored Reaction Pathways and Catalytic Systems

While palladium has been a workhorse in benzofuran synthesis, the exploration of other catalytic systems remains an area ripe for discovery. acs.orgunicatt.it Catalysts based on less expensive and more abundant metals like copper, nickel, or iron are of particular interest. nih.govacs.orgorganic-chemistry.org Copper-catalyzed domino reactions, for instance, have been used to construct the benzofuran nucleus efficiently. nih.gov Investigating the substrate scope of these catalysts for the specific synthesis of 2-(1-benzofuran-2-yl)acetic acid derivatives is a logical next step.

The development of dual catalytic cycles, combining photoredox catalysis with transition metal catalysis, opens up new avenues for previously inaccessible transformations. mdpi.com Such systems could enable novel C-H functionalization or cross-coupling reactions on the benzofuran core of this compound or its precursors under exceptionally mild conditions.

Furthermore, asymmetric catalysis to generate chiral derivatives is a largely unexplored domain for this specific compound. The development of chiral ligands for transition metals could allow for the enantioselective synthesis of α-substituted 2-(1-benzofuran-2-yl)acetic acids, which, upon conversion to the acetyl chloride, would become valuable chiral building blocks. Biocatalysis, using whole-cell systems or isolated enzymes, also presents a green alternative for producing enantiopure derivatives, as demonstrated in the reduction of 2-acetylbenzofuran (B162037). researchgate.net

Catalytic SystemReaction TypePotential Application
Copper/Iron Catalysis Cyclization/CouplingMore sustainable and cost-effective synthesis of precursors. nih.govacs.org
Dual Photoredox/Metal Catalysis Arylative CyclizationNovel functionalization under mild conditions. mdpi.com
Asymmetric Metal Catalysis Enantioselective α-functionalizationSynthesis of chiral building blocks.
Biocatalysis Asymmetric Reduction/HydrolysisGreen synthesis of enantiopure precursors. researchgate.net

This interactive table highlights potential catalytic systems for future exploration.

Integration with Flow Synthesis and Automation

The reactive nature of acetyl chlorides makes their in-situ generation and immediate use in subsequent reactions highly desirable for both safety and efficiency. Flow chemistry is ideally suited for such processes. The integration of the synthesis of this compound into a continuous flow setup would allow for precise control over reaction parameters (temperature, pressure, stoichiometry), minimize the accumulation of hazardous intermediates, and facilitate rapid reaction optimization.

A flow process could be envisioned where 2-(1-benzofuran-2-yl)acetic acid is passed through a reactor containing a solid-supported chlorinating agent (e.g., polymer-bound thionyl chloride) to generate the acetyl chloride. The resulting stream could then be directly merged with a stream containing a nucleophile to afford the desired amide, ester, or ketone product without isolating the reactive intermediate. This approach has been highlighted in patents for related industrial processes, such as the synthesis of Lifitegrast intermediates.

Automation, coupled with high-throughput screening, can accelerate the discovery of optimal conditions for both the synthesis and subsequent reactions of this compound. Automated platforms can perform numerous experiments in parallel, systematically varying catalysts, solvents, and nucleophiles to rapidly map the reactivity of this versatile building block and identify new synthetic applications.

Potential for Novel Chemical Transformations

The future of research on this compound will also involve its use in novel chemical transformations beyond simple acylation. The combination of a reactive acyl chloride and a modifiable aromatic scaffold offers significant potential.

One area of exploration is in cascade reactions. A nucleophilic attack on the acetyl chloride could trigger a subsequent intramolecular reaction involving the benzofuran ring. For example, by carefully choosing a nucleophile with a tethered reactive group, a subsequent cyclization onto the C3 position of the benzofuran could lead to the formation of novel, complex polycyclic heterocyclic systems.

The benzofuran moiety itself can participate in various reactions. For example, its use in [3+2] cycloadditions or as a diene in Diels-Alder reactions, although challenging, could be explored. The electronic properties of the benzofuran ring, modulated by the acetyl chloride group (or its derivatives), could be fine-tuned to facilitate such transformations. Furthermore, the acetyl group can be a handle for other transformations, such as the Willgerodt–Kindler reaction to form thioamides or condensation reactions to build larger molecular frameworks. nih.gov The development of new protocols that combine the reactivity of the side chain with the inherent reactivity of the heterocyclic core will undoubtedly lead to the discovery of novel compounds with interesting structural and electronic properties. scienceopen.comnih.gov

Q & A

Q. What are the common synthetic routes for 2-(1-benzofuran-2-yl)acetyl chloride, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-acetyl benzofuran with reagents like isatin or chloroacetone in a basic medium (e.g., methanol/NaOH). Key intermediates, such as 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid, are generated and characterized using IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry. For example, the carbonyl stretch (~1700 cm1^{-1}) in IR and aromatic proton signals (δ 7.2–8.5 ppm) in 1H^1 \text{H}-NMR confirm structural integrity .

Q. What safety protocols are critical when handling acyl chlorides like this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/skin contact. In case of exposure:
  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin/Eye Contact : Rinse with water for ≥15 minutes.
  • Spills : Neutralize with sodium bicarbonate or inert adsorbents.
    Store at ≤4°C in airtight containers, away from moisture .

Q. Which in vitro assays are standard for evaluating the antimicrobial activity of benzofuran derivatives?

  • Methodological Answer :
  • Antibacterial : Agar well diffusion (zone of inhibition against Staphylococcus aureus, E. coli).
  • Antifungal : Poison food technique (mycelial growth inhibition in Aspergillus niger).
  • Antitubercular : Microplate Alamar Blue Assay (MABA) using Mycobacterium tuberculosis H37Rv strain (IC50_{50} values) .

Advanced Research Questions

Q. How can computational ADMET models optimize the design of this compound derivatives?

  • Methodological Answer : Use tools like ACD/Labs or SwissADME to predict:
  • Absorption : LogP (optimal range: 2–3.5) and polar surface area (<140 Å2^2).
  • Metabolism : CYP450 enzyme interactions (e.g., CYP3A4 inhibition risk).
  • Toxicity : Ames test (mutagenicity) and hepatotoxicity alerts.
    Validate predictions with in vitro assays (e.g., MABA for antitubercular activity) .

Q. What experimental strategies mitigate side reactions during the acylation of benzofuran intermediates?

  • Methodological Answer :
  • Temperature Control : Maintain ≤60°C to prevent decomposition.
  • Catalyst Optimization : Use Lewis acids (e.g., AlCl3_3) in stoichiometric amounts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts like unreacted isatin or hydrazine derivatives .

Q. How do structural modifications (e.g., quinoline coupling) enhance the bioactivity of benzofuran-acetyl chloride hybrids?

  • Methodological Answer :
  • Quinoline Moiety : Enhances DNA intercalation (antiproliferative activity).
  • Hydrazide Linkers : Improve solubility and H-bonding with microbial targets.
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2) on the benzofuran ring increase antitubercular potency (IC50_{50} <10 µg/mL) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between in silico ADMET predictions and experimental toxicity data?

  • Methodological Answer :
  • Assay Validation : Cross-check with alternative models (e.g., ProTox-II vs. ACD/Labs).
  • Physicochemical Factors : Adjust for logD (pH-dependent partitioning) and plasma protein binding.
  • Metabolite Screening : Identify reactive metabolites (e.g., epoxides) via LC-MS/MS .

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